molecular formula C17H11ClF3NOS B2959457 N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide CAS No. 439109-07-6

N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2959457
CAS No.: 439109-07-6
M. Wt: 369.79
InChI Key: CVYSCWBLCQHUOA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H11ClF3NOS and its molecular weight is 369.79. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Antipathogenic Activity N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has been researched for its interaction with bacterial cells. Studies like one conducted by Limban, Marutescu, and Chifiriuc (2011) have synthesized and characterized similar compounds, focusing on their antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Molecular Structure Analysis The compound's molecular structure and its derivatives have been analyzed in various studies. For instance, Siddiqui et al. (2008) explored the structures of similar N-chlorophenyl derivatives, emphasizing the significance of hydrogen bonds and molecular conformations (Siddiqui et al., 2008).

Catalytic Applications In the field of catalysis, such compounds have been used in reactions like trifluoromethylation. Mejía and Togni (2012) demonstrated the use of hypervalent iodine reagents for the trifluoromethylation of aromatic compounds, showcasing the versatility of similar compounds in chemical synthesis (Mejía & Togni, 2012).

Synthesis of Complex Organic Molecules The compound is also pivotal in the synthesis of complex organic molecules. Research by Corral and Lissavetzky (1984) on similar molecules provides insights into their utility in creating diverse organic structures (Corral & Lissavetzky, 1984).

Development of Antimicrobial Agents Its potential in developing novel antimicrobial agents is notable. Studies like that by Mukherjee, Kamila, and De (2003) illustrate how similar compounds can be synthesized for targeted medicinal applications (Mukherjee, Kamila, & De, 2003).

Luminescence Sensing and Pesticide Removal In environmental applications, thiophene-based metal-organic frameworks, related to the compound , have shown efficacy in luminescence sensing and pesticide removal, as demonstrated by Zhao et al. (2017) (Zhao et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have shown significant inhibition activity , suggesting that this compound may also have inhibitory effects on certain biological processes.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NOS/c18-13-4-1-10(2-5-13)9-22-16(23)15-8-11-7-12(17(19,20)21)3-6-14(11)24-15/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYSCWBLCQHUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.